Dioctadecyl phthalate

概要

説明

Dioctadecyl phthalate (DODP), a theoretical high-molecular-weight (HMW) phthalate ester, would consist of phthalic acid esterified with two octadecyl (C18) alcohol groups. Instead, the evidence focuses on structurally analogous HMW phthalates, such as diisodecyl phthalate (DIDP), diisononyl phthalate (DINP), and bis(2-ethylhexyl) phthalate (DEHP). These compounds share functional similarities as plasticizers and environmental contaminants, making them relevant for comparative analysis .

準備方法

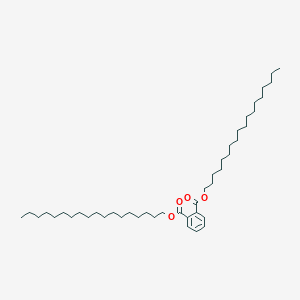

Synthetic Routes and Reaction Conditions: Dioctadecyl phthalate is commonly synthesized through the esterification reaction between phthalic acid and octadecanol. The reaction involves the condensation of phthalic acid with stearyl alcohol to form an ester linkage . The reaction typically requires heating and the presence of a catalyst, such as concentrated sulfuric acid, to promote the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound involves adding phthalic anhydride and octadecanol into a reaction kettle, heating to a specific temperature, and continuously removing the water generated during the reaction to maintain the reaction’s progress . After the reaction is complete, the mixture is cooled, and the crude product is refined through distillation and washing to obtain pure this compound .

化学反応の分析

Reaction Steps:

-

Monoester Formation : Initial reaction of phthalic anhydride with one equivalent of octadecanol.

-

Diester Formation : Subsequent esterification of the monoester with a second equivalent of octadecanol.

Reaction Conditions:

| Parameter | Value/Detail | Source |

|---|---|---|

| Catalyst | Titanium(IV) butoxide (0.75 wt%) | |

| Temperature | 200°C | |

| Molar Ratio | 2.2:1 (octadecanol : phthalic anhydride) | |

| Reaction Time | 1–1.5 hours | |

| Yield | >99% |

The reaction is driven by continuous water removal, often under vacuum, to favor product formation.

Hydrolysis and Degradation Reactions

The ester bonds in dioctadecyl phthalate undergo hydrolysis under acidic or alkaline conditions:

Acid-Catalyzed Hydrolysis:

-

Reagents : Concentrated sulfuric acid or other strong acids.

-

Products : Phthalic acid + 2 equivalents of octadecanol.

-

Mechanism : Protonation of carbonyl oxygen, nucleophilic attack by water.

Base-Catalyzed Hydrolysis:

-

Reagents : Aqueous NaOH/KOH.

-

Products : Disodium phthalate + octadecanol.

Environmental Biodegradation:

| Pathway | Conditions | Products | Source |

|---|---|---|---|

| Aerobic | Microbial action in soil/water | Phthalic acid → CO₂ + H₂O | |

| Anaerobic | Oxygen-depleted environments | Partially degraded monoesters |

Analogous phthalates (e.g., diisononyl phthalate) suggest similar degradation pathways via esterase-mediated cleavage.

Reactivity with Other Chemicals

This compound reacts with:

Strong Oxidizing Agents:

-

Reagents : HNO₃, H₂O₂, or Cl₂.

-

Behavior : Exothermic reactions; may generate CO₂, CO, or aldehydes under combustion.

Alkali Metals/Hydrides:

-

Reagents : Na, K, or LiAlH₄.

-

Products : Flammable hydrogen gas + metal salts.

Hazardous Interaction Table:

| Reagent | Risk | Outcome | Source |

|---|---|---|---|

| Concentrated Acids | Violent reaction | Heat release, potential ignition | |

| Strong Bases | Saponification | Soap formation | |

| Ozone | Radical-initiated decomposition | Fragmentation products |

Thermal Decomposition

At elevated temperatures (>300°C), this compound degrades via:

Primary Pathways:

-

Decarboxylation : Loss of CO₂ from the phthalate moiety.

-

Alkyl Chain Cracking : Formation of alkenes and shorter-chain hydrocarbons.

Combustion Products:

| Condition | Major Products |

|---|---|

| Incomplete | CO, soot, aldehydes |

| Complete | CO₂, H₂O |

Key Research Gaps

-

Limited data on photolytic degradation and radical-mediated reactions .

-

Mechanistic details of enzymatic hydrolysis in biological systems remain understudied.

科学的研究の応用

Plasticizers in Polymers

DOP is widely utilized as a plasticizer in the production of polyvinyl chloride (PVC) and other polymers. Its primary functions include:

- Enhancing Flexibility : DOP improves the flexibility and workability of PVC products, making it ideal for applications such as:

- Wire and cable insulation

- Flooring materials

- Coated fabrics

- Automotive interiors

Lubricants and Greases

Due to its chemical stability and low volatility, DOP serves as a synthetic base stock for lubricating oils and greases. Its use in these formulations enhances performance under high-temperature conditions.

Coatings and Sealants

DOP is incorporated into various coatings and sealants to improve their adhesion properties and flexibility. This application is particularly relevant in construction materials, where durability against environmental factors is crucial.

Biodegradation Studies

Research has indicated that DOP can be subject to biodegradation under certain environmental conditions. Studies focus on understanding its degradation pathways and the potential environmental impacts of its metabolites. For instance, microorganisms capable of degrading DOP have been identified, which can inform bioremediation strategies for contaminated sites.

Toxicological Assessments

Toxicity studies are crucial for assessing the safety of DOP in consumer products. Research has shown that while DOP exhibits low acute toxicity, concerns remain regarding long-term exposure effects, particularly reproductive and developmental impacts. Ongoing assessments aim to establish a comprehensive toxicity profile based on animal studies and extrapolated data from structurally similar compounds.

Case Study: PVC Products Safety Assessment

A comprehensive safety assessment conducted on PVC products containing DOP revealed that while the compound provides essential plasticizing properties, regulatory bodies are increasingly scrutinizing its use due to potential health risks associated with phthalates. The assessment highlighted the need for alternatives that do not compromise product performance while ensuring consumer safety.

Case Study: Environmental Impact Analysis

An environmental impact analysis focused on the release of DOP from industrial processes showed significant migration into soil and water systems. The study emphasized the importance of monitoring phthalate levels in ecosystems to mitigate potential risks to aquatic life and human health.

Summary Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Plasticizers | PVC products, flooring, automotive interiors | Increased flexibility and durability |

| Lubricants | Synthetic oils, greases | High thermal stability |

| Coatings | Construction sealants, protective coatings | Enhanced adhesion and weather resistance |

| Environmental Research | Biodegradation studies, toxicity assessments | Understanding ecological impacts |

作用機序

The mechanism of action of dioctadecyl phthalate involves its role as a plasticizer, where it intercalates between polymer chains, reducing intermolecular forces and increasing the flexibility of the material . In biological applications, it aids in the encapsulation and controlled release of therapeutic agents in drug delivery systems .

類似化合物との比較

Structural and Functional Properties

HMW phthalates vary in alkyl chain length, branching, and isomer composition, influencing their physical properties and applications:

DIDP and DINP are structurally similar, differing only by one carbon in their alkyl chains, but both exist as complex isomer mixtures . DEHP, despite its shorter chain, dominates industrial use due to its cost-effectiveness and compatibility with polymers .

Toxicity Profiles

Acute toxicity and endocrine-disrupting effects vary significantly across phthalates:

Acute Toxicity in Zebrafish Embryos (72 h LC50)

Environmental Fate and Regulatory Status

HMW phthalates exhibit persistence in soil and sediments due to low water solubility and high log Kow values:

| Property | DIDP | DINP | DEHP | |

|---|---|---|---|---|

| Log Kow | ~9.5 | ~8.5 | ~7.6 | |

| Soil Adsorption | High | High | Moderate | |

| Regulatory Status | Restricted in EU toys | Restricted in EU toys | Globally restricted in childcare products |

DIDP and DINP face EU restrictions under REACH due to reproductive toxicity concerns, while DEHP is listed as a Substance of Very High Concern (SVHC) .

Key Research Findings

Structural-Activity Relationship: Branching in DIDP and DINP reduces biodegradability compared to linear phthalates like DNOP .

Mixture Toxicity : Phthalate mixtures exhibit synergistic effects, with LC50 values lower than individual compounds (e.g., 0.50 ppm for a six-phthalate mix) .

Human Exposure : Metabolites of DEHP (e.g., MEHP, MEHHP) are prioritized in biomonitoring due to their prevalence in urine samples .

生物活性

Dioctadecyl phthalate (DOP), also known as distearyl phthalate, is a member of the phthalate family, which are esters of phthalic acid. Phthalates are widely used as plasticizers in various applications, including cosmetics, medical devices, and food packaging. This article provides an in-depth examination of the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and health implications.

- Molecular Formula : C44H78O4

- Molecular Mass : 671.09 g/mol

- CAS Number : 14117-96-5

- Melting Point : 56 °C

This compound acts primarily as an endocrine-disrupting chemical (EDC). The biological activity of DOP can be categorized into several mechanisms:

- Oxidative Stress : DOP induces oxidative stress through the generation of reactive oxygen species (ROS), leading to cellular damage and dysfunction. This process is implicated in multi-organ damage and various health disorders .

- DNA Damage : Exposure to DOP has been associated with DNA damage, which can result in mutations and contribute to carcinogenesis.

- Disruption of Hormonal Pathways : DOP interferes with the hypothalamic-pituitary-gonadal (HPG) axis, affecting reproductive health and neurodevelopmental processes .

- Alteration of Antioxidant Enzymes : DOP exposure can modify the expression and activity of crucial antioxidant enzymes, further exacerbating oxidative stress conditions within cells .

Biochemical Pathways

This compound affects various biochemical pathways:

- Neurodevelopmental Impact : Research indicates that exposure to phthalates like DOP can lead to neurological disorders such as attention-deficit/hyperactivity disorder (ADHD) and autism spectrum disorder (ASD) due to their interference with hormone-dependent structures in the nervous system .

- Metabolism : DOP is metabolized in the body through hydrolysis to monoester forms, which may have different biological activities compared to the parent compound .

Health Implications

The biological activities associated with this compound raise significant health concerns:

- Reproductive Health : Studies have linked phthalates to adverse reproductive outcomes, including reduced fertility and developmental issues in offspring .

- Carcinogenic Potential : While direct evidence linking DOP to cancer is limited, its ability to induce oxidative stress and DNA damage suggests a potential risk for carcinogenicity .

- Environmental Impact : As an emerging contaminant, DOP can disrupt microbial communities in ecosystems, affecting biodiversity and ecological balance .

Case Study 1: Neurodevelopmental Disorders

A study examining children exposed to high levels of phthalates found a correlation between elevated urinary concentrations of phthalate metabolites and increased incidence of ADHD symptoms. This suggests that prenatal exposure to this compound may contribute to neurodevelopmental issues.

Case Study 2: Reproductive Health

Research involving animal models demonstrated that exposure to this compound resulted in altered reproductive hormone levels and impaired fertility metrics, indicating potential risks for human reproductive health based on similar exposure scenarios.

Summary Table of Biological Effects

Q & A

Basic Research Questions

Q. What are the methodological considerations for synthesizing Dioctadecyl phthalate with high purity in laboratory settings?

- Answer : Synthesis requires optimizing reaction conditions (e.g., temperature, catalysts, molar ratios) using factorial design to assess variable interactions . Purification often involves column chromatography or recrystallization, validated via techniques like HPLC (High-Performance Liquid Chromatography) to confirm purity ≥98% . Pre-experimental risk assessments should address reproductive toxicity concerns, as seen in analogous phthalates like dibutyl phthalate .

Q. How can researchers reliably characterize this compound in environmental or biological matrices?

- Answer : Gas Chromatography-Mass Spectrometry (GC-MS) is preferred for volatile derivatives, while Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers sensitivity for non-volatile analysis. Matrix effects (e.g., lipid interference in biological samples) require normalization using internal standards like deuterated phthalates . Cross-validation with Nuclear Magnetic Resonance (NMR) ensures structural confirmation .

Q. What standardized protocols exist for assessing this compound’s acute toxicity in aquatic organisms?

- Answer : Follow OECD Test Guidelines (e.g., OECD 202 for Daphnia magna). Key parameters include:

| Parameter | Value/Range |

|---|---|

| Exposure duration | 48–96 hours |

| Endpoints | LC50, EC50 (immobilization) |

| Test medium | Reconstituted water |

| Controls must account for solvent carriers (e.g., dimethyl sulfoxide ≤0.1%) to avoid confounding effects . |

Advanced Research Questions

Q. How can computational modeling predict this compound’s interaction with human nuclear receptors (e.g., PPAR-γ)?

- Answer : Molecular docking simulations (e.g., AutoDock Vina) quantify binding affinities using receptor crystal structures (PDB ID: 2PRG). Validate predictions with in vitro luciferase reporter assays in HEK293 cells, comparing results to known agonists like rosiglitazone . Contradictions between in silico and experimental data may arise from solvent accessibility or conformational changes, necessitating free-energy perturbation studies .

Q. What strategies resolve discrepancies in this compound’s environmental degradation rates across studies?

- Answer : Meta-analysis of half-life data under varying conditions (pH, UV exposure, microbial activity) identifies critical degradation pathways. For example:

Q. How should researchers design longitudinal studies to evaluate this compound’s transgenerational epigenetic effects?

- Answer : Use rodent models with multi-generational exposure cohorts (F0–F3). Employ reduced-representation bisulfite sequencing (RRBS) to assess DNA methylation in germline cells. Control for diet and endocrine disruptors via ISO-certified housing. Data interpretation must differentiate stochastic epigenetic noise from heritable changes using permutation-based statistical models .

Q. Methodological Guidance for Data Contradictions

Q. What statistical approaches are recommended when conflicting data arise from this compound’s endocrine disruption assays?

- Answer : Apply Bayesian hierarchical models to integrate heterogeneous datasets (e.g., in vitro vs. in vivo). Sensitivity analysis identifies outlier protocols (e.g., serum-free media altering cell responsiveness). Reconcile contradictions by harmonizing test guidelines (e.g., aligning OECD 455 with EPA OCSPP 890.1450) .

特性

IUPAC Name |

dioctadecyl benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H78O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-39-47-43(45)41-37-33-34-38-42(41)44(46)48-40-36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-34,37-38H,3-32,35-36,39-40H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQKMBXOZOISLIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H78O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2065707 | |

| Record name | Dioctadecyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

671.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14117-96-5 | |

| Record name | Distearyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14117-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Distearyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014117965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-dioctadecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dioctadecyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dioctadecyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.505 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISTEARYL PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06J46O83PN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。